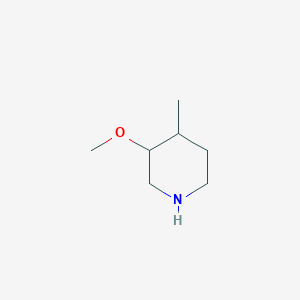

3-Methoxy-4-methylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

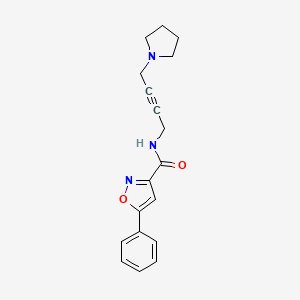

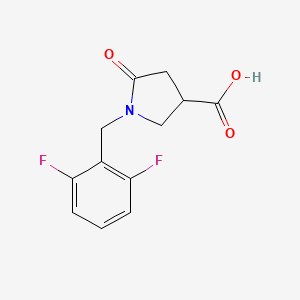

3-Methoxy-4-methylpiperidine is a chemical compound . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Synthesis Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . Some methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine .Molecular Structure Analysis

The molecular structure of piperidine derivatives can be determined using techniques such as X-ray crystallography and quantum chemistry .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . ReactionCode is a new open-source format that allows one to encode and decode a reaction into a multi-layer machine-readable code .Scientific Research Applications

Dopamine Transporter Inhibiting Activity

Research has focused on the synthesis of potent methoxypiperidinol inhibitors of the dopamine transporter, highlighting the importance of symmetrical para substituents of the benzene rings for high binding potency. For instance, 4-[Bis(4-fluorophenyl) methoxy]-1-methylpiperidine demonstrates significant binding affinity and impacts locomotor activity in mice (Lapa et al., 2005).

Voltage-Gated Potassium Channel Blockers

Studies have explored 4-aminopyridine (4AP) derivatives with methoxy substitutions as potential candidates for PET imaging and therapy. These derivatives, including methoxy variants, have been analyzed for their ability to block Shaker K+ channels under varying conditions, indicating potential applications in therapeutic and imaging contexts (Rodríguez-Rangel et al., 2020).

Antitumor Agents

3'-Methylamino analogues of amsacrine with a 3'-methoxy group have been synthesized, demonstrating a broader spectrum of action, including against experimental solid tumors. These compounds show higher levels of DNA binding and water solubility, indicating potential utility as antitumor agents (Atwell et al., 1986).

Antioxidant and Antimicrobial Potential

Novel methoxyphenyl-methylpiperidin-4-one oxime esters have been synthesized and screened for their in vitro antioxidant and antimicrobial activities. Certain compounds within this group have shown promising results, suggesting potential for medical applications in these fields (Harini et al., 2014).

Conformational Analysis

Research into the conformation of N-trifluoroacetyl-methoxy-methylpiperidine isomers provides insights into their solution conformation and potential implications for synthetic peptides and related compounds (Duquet et al., 2010).

NMR Studies

NMR studies of 4-hydroxy-1-methylpiperidine betaine derivatives, including those with methoxy groups, contribute to our understanding of their conformations and physical properties, which can be relevant in various pharmaceutical and chemical contexts (Dega-Szafran et al., 2006).

Mechanism of Action

Target of Action

It is structurally similar to meperidine , a synthetic opiate agonist belonging to the phenylpiperidine class . Meperidine primarily acts as a kappa-opiate receptor agonist .

Mode of Action

Based on its structural similarity to meperidine, it may also act as a kappa-opiate receptor agonist . This means that it binds to kappa-opiate receptors, triggering a series of biochemical reactions that result in analgesic and sedative effects .

Biochemical Pathways

Opiate receptor agonists like meperidine are known to affect pain signaling pathways in the nervous system . They inhibit the release of neurotransmitters like substance P, which is involved in pain transmission .

Pharmacokinetics

Pharmacokinetics describes the time course of the concentration of a drug in body fluids, preferably plasma or blood, resulting from the administration of a certain dosage regimen . It comprises all processes affecting drug absorption, distribution, metabolism, and excretion .

Result of Action

Based on its structural similarity to meperidine, it may produce less smooth muscle spasm, constipation, and depression of the cough reflex than equivalent doses of morphine . The onset of action is lightly more rapid than with morphine, and the duration of action is slightly shorter .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of a compound . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methoxy-4-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-3-4-8-5-7(6)9-2/h6-8H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBKJJJAWSBSAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-methylpiperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

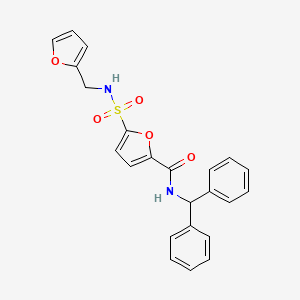

![2-[(4-Nitrophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2775203.png)

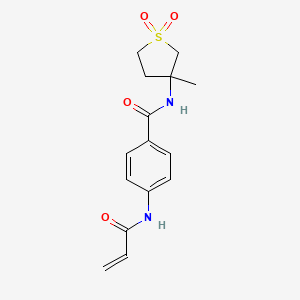

![1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2775208.png)

![1-(4-Chlorophenyl)-3-[2-(4-chlorophenyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2775215.png)